Danshensu

Übersicht

Beschreibung

alpha-(3,4-Dihydroxyphenyl)lactic acid: This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various fields of scientific research .

Wissenschaftliche Forschungsanwendungen

Chemie: alpha-(3,4-Dihydroxyphenyl)milchsäure wird als Vorläufer in der Synthese verschiedener organischer Verbindungen und als Standard in der analytischen Chemie verwendet .

Biologie: In der biologischen Forschung wird sie wegen ihrer Rolle bei zellulären antioxidativen Mechanismen und ihres Potenzials, Zellen vor oxidativem Stress zu schützen, untersucht .

Medizin: Die Verbindung hat sich als vielversprechend bei der Behandlung von Herz-Kreislauf-Erkrankungen, neurodegenerativen Erkrankungen und als entzündungshemmendes Mittel erwiesen .

Industrie: Im Industriesektor wird alpha-(3,4-Dihydroxyphenyl)milchsäure aufgrund ihrer antioxidativen Eigenschaften in der Formulierung von Nahrungsergänzungsmitteln und Kosmetikprodukten verwendet .

Wirkmechanismus

alpha-(3,4-Dihydroxyphenyl)milchsäure entfaltet ihre Wirkungen hauptsächlich durch die Aktivierung des PI3K/Akt/Nrf2-Signalwegs. Diese Aktivierung führt zur Hochregulierung von Häm-Oxygenase-1 (HO-1), die eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Schaden spielt . Die Verbindung interagiert auch mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen, die an der Reaktion auf oxidativen Stress beteiligt sind .

Wirkmechanismus

Target of Action

Danshensu has been found to interact with several targets. In the context of Ankylosing Spondylitis (AS), a chronic inflammatory disease, this compound targets were identified in four drugs-genes databases . The main signaling pathways associated with these targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . In another study, it was found that this compound displayed agonistic activity towards GPR35 .

Mode of Action

This compound interacts with its targets resulting in various changes. For instance, in the case of AS, a low concentration of tumor necrosis factor (TNF)-α promoted the differentiation of osteoblasts; this was inhibited by this compound . This compound also has antioxidant, anti-inflammatory, and anti-platelet aggregation activities .

Biochemical Pathways

This compound affects several biochemical pathways. In the treatment of Doxorubicin-induced cardiotoxicity, the network pharmacology results indicate that CAT, SOD, GPX1, IL-6, TNF, BAX, BCL-2, and CASP3 play an important role in this process, and Keap1 is the main target of DOX-induced cardiac oxidative stress . The Keap1-Nrf2/NQO1 pathway was confirmed by animal experiments .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . This suggests that this compound could be developed as an injection due to its poor oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In the context of AS, this compound exerts an anti-osteogenic effect via suppression of JNK and ERK signaling . In the treatment of Doxorubicin-induced cardiotoxicity, this compound effectively reduced oxidative stress, inflammation, and apoptosis in the damaged heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is known that this compound is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure .

Biochemische Analyse

Biochemical Properties

Danshensu plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, this compound reduces oxidative stress in cells . Additionally, this compound interacts with nitric oxide synthase, enhancing the production of nitric oxide, which is crucial for vasodilation and cardiovascular health . The compound also binds to proteins such as albumin, which aids in its transport and distribution within the body .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage by reducing ROS levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . In endothelial cells, this compound promotes cell survival and inhibits apoptosis by modulating the PI3K/AKT signaling pathway . Furthermore, this compound influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound exerts its effects primarily through its antioxidant properties. It activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione S-transferase . This compound also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes . Additionally, this compound interacts with the Sirt1/FoxO1/Rab7 signaling pathway, enhancing autophagy and reducing oxidative stress in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to air or light can lead to oxidation and polymerization, reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant neuroprotective and cardioprotective effects without any adverse effects . At higher doses, this compound can cause toxicity, leading to liver and kidney damage . The therapeutic window for this compound is relatively wide, but it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase II metabolism, primarily through methylation, sulfation, and acetylation . The major metabolites of this compound include methylated and sulfated derivatives, which are excreted primarily through urine . This compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin, facilitating its transport in the bloodstream . This compound is distributed to various tissues, including the heart, liver, kidneys, and brain . The compound is also taken up by endothelial cells through specific transporters, enhancing its bioavailability and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . This compound also targets the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von alpha-(3,4-Dihydroxyphenyl)milchsäure beinhaltet typischerweise die Hydroxylierung von Phenylpropansäurederivaten. Ein gängiges Verfahren beinhaltet die Verwendung von chemischen Reagenzien wie Wasserstoffperoxid und Essigsäure unter kontrollierten Temperatur- und pH-Bedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von alpha-(3,4-Dihydroxyphenyl)milchsäure beinhaltet häufig biotechnologische Ansätze, einschließlich der Verwendung mikrobieller Fermentation. Diese Methode nutzt die Stoffwechselwege bestimmter Mikroorganismen, um die Verbindung in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: Die Verbindung kann unter bestimmten Bedingungen zu ihren entsprechenden Alkoholen reduziert werden.

Substitution: Sie kann elektrophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Säuren oder Basen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Tyrosinase-Enzym.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Schwefelsäure, Salzsäure.

Wichtigste gebildete Produkte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Phenylderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3,4-Dihydroxyphenylessigsäure

- 3,4-Dihydroxyphenylalanin (L-DOPA)

- 3,4-Dihydroxybenzoesäure

Einzigartigkeit: alpha-(3,4-Dihydroxyphenyl)milchsäure ist einzigartig aufgrund ihrer beiden Hydroxylgruppen am Phenylring und dem Milchsäureanteil, die sowohl antioxidative als auch entzündungshemmende Eigenschaften verleihen. Diese Kombination findet man nicht häufig in anderen ähnlichen Verbindungen, was sie in verschiedenen therapeutischen Anwendungen besonders effektiv macht .

Eigenschaften

IUPAC Name |

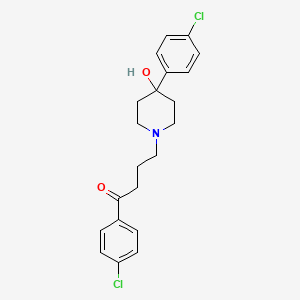

2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGMYGNFKSMYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945346 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22681-72-7 | |

| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Danshensu exert its cardiovascular protective effects?

A1: Studies indicate that this compound exhibits cardiovascular protection through multiple mechanisms, including:

- Vasodilation: this compound can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]

- Anti-hypertension: In spontaneously hypertensive rats, this compound has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]

- Anti-thrombotic effects: this compound demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []

Q2: What is the role of this compound in cancer treatment?

A2: this compound exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:

- Inhibition of tumor cell proliferation and metastasis: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]

- Enhancement of chemosensitivity: Studies suggest that this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]

- Regulation of signaling pathways: this compound has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]

Q3: How does this compound impact the nervous system?

A3: Research suggests that this compound possesses neuroprotective properties, potentially through the following mechanisms:

- Anti-inflammatory effects: this compound can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]

- Antioxidant activity: this compound can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]

- Modulation of signaling pathways: this compound has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []

Q4: What is the bioavailability of this compound?

A4: this compound exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.

Q5: How is this compound metabolized and excreted?

A5: Following intravenous administration in rats, approximately 46.99% of this compound is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []

Q6: Does this compound cross the blood-brain barrier?

A6: Yes, this compound can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase this compound concentrations in the brain. []

Q7: Are there any known drug interactions with this compound?

A7: Yes, this compound has been shown to interact with certain drugs:

- Irbesartan: this compound can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []

- Rosuvastatin: this compound can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []

Q8: What is known about the safety profile of this compound?

A8: While generally considered safe, research suggests that long-term use of high doses of this compound should be approached with caution. Some studies have reported potential adverse effects, including:

- Bleeding risk: While not observed in all studies, prolonged use of this compound, especially at high doses, might increase the risk of bleeding in some cases. []

- Drug interactions: As mentioned earlier, this compound can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]

Q9: What strategies can be used to improve the bioavailability of this compound?

A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of this compound, including:

- Phospholipid complexation: Formulating this compound as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []

- Sustained-release formulations: The development of sustained-release pellets of this compound has demonstrated prolonged drug release and improved bioavailability in rabbits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)

![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1222944.png)